Dipotassium osmate

Description

Historical Trajectory of Osmium-Catalyzed Transformations in Organic Synthesis

The history of osmium in organic synthesis is closely linked to the development of methods for oxidizing carbon-carbon double bonds. Osmium tetroxide (OsO₄), containing osmium in the +8 oxidation state, was one of the earliest osmium compounds recognized for its ability to dihydroxylate alkenes. masterorganicchemistry.comuwaterloo.cascientificupdate.comwikipedia.org This reaction, which adds two hydroxyl groups across a double bond in a syn fashion, was first reported using stoichiometric amounts of OsO₄ in 1908 by Makowka. scientificupdate.com Rudolf Criegee further contributed in 1936 by observing that the addition of amines could accelerate the reaction rate. scientificupdate.com

Initially, the use of osmium catalysis, primarily with OsO₄, was limited by the cost and toxicity of osmium. scientificupdate.comsocratic.org Significant advancements were made with the introduction of co-oxidants, which allowed for the use of catalytic amounts of the expensive osmium species. Hoffmann, in 1912, described the use of metal chlorates as co-oxidants, reducing the required amount of osmium. scientificupdate.com Later, in 1976, a procedure using catalytic osmium tetroxide with N-methylmorpholine N-oxide (NMO) as a co-oxidant was reported by chemists at Upjohn Pharmaceuticals for generating racemic diols. scientificupdate.com This catalytic approach significantly improved the practicality of osmium-catalyzed dihydroxylation.

Foundational Discoveries and Evolution of Dipotassium (B57713) Osmate as a Key Reagent

While osmium tetroxide was the initial prominent osmium reagent for dihydroxylation, the development of catalytic and asymmetric variants led to the increased importance of other osmium species, including dipotassium osmate. This compound(VI) dihydrate itself was first reported by Edmond Frémy in 1844 and can be prepared by reducing osmium tetroxide with ethanol (B145695) in the presence of potassium hydroxide (B78521). wikipedia.org

The evolution of this compound as a key reagent is intertwined with the quest for safer and more convenient alternatives to volatile and highly toxic osmium tetroxide. This compound is a non-volatile solid, making it easier to handle and weigh accurately compared to the sublimable OsO₄. cardiff.ac.uk It serves as a precursor to osmium tetroxide in situ under reaction conditions, particularly in the presence of co-oxidants, allowing it to participate in catalytic cycles.

The development of catalytic asymmetric dihydroxylation (AD) methods, notably by K. Barry Sharpless and coworkers, further cemented the importance of this compound. heraeus-precious-metals.comscientificupdate.comwikipedia.org These methods often utilize a catalytic amount of an osmium source, frequently this compound, in combination with a chiral ligand and a stoichiometric co-oxidant. heraeus-precious-metals.comscientificupdate.comwikipedia.org This approach dramatically reduced the amount of osmium required and, more importantly, enabled the synthesis of chiral vicinal diols with high enantioselectivity.

Significance of this compound in Modern Enantioselective and Stereoselective Synthesis

This compound holds significant importance in modern organic synthesis, primarily as the preferred catalytic osmium source in asymmetric dihydroxylation (AD) reactions. smolecule.comontosight.aiheraeus-precious-metals.com This reaction is a powerful tool for introducing two new stereocenters simultaneously with high control over their relative and absolute configuration. masterorganicchemistry.comwhiterose.ac.uk

The Sharpless asymmetric dihydroxylation, which commonly employs this compound as the catalyst precursor, allows for the highly enantioselective synthesis of vicinal diols from prochiral alkenes. heraeus-precious-metals.comscientificupdate.comwikipedia.org The reaction typically involves this compound, a chiral ligand (often derived from cinchona alkaloids), and a co-oxidant like NMO or potassium ferricyanide (B76249) (K₃Fe(CN)₆) in a solvent system, frequently tert-butanol/water. scientificupdate.com The chiral ligand plays a crucial role in creating a chiral environment around the osmium center, directing the approach of the alkene and thus favoring the formation of one enantiomer of the diol over the other.

Beyond dihydroxylation, this compound is also utilized in other stereoselective transformations, such as the catalytic asymmetric aminohydroxylation of olefins, which allows for the synthesis of vicinal amino-alcohols. wikipedia.org These reactions are valuable for the synthesis of a wide range of chiral building blocks and natural products. smolecule.comalfachemch.com

The use of this compound in these catalytic cycles offers several advantages, including its solid, non-volatile nature compared to OsO₄, which improves handling safety and measurement accuracy. cardiff.ac.uk Its solubility in water and common organic solvents used in these reactions also facilitates its application. smolecule.com The ability to achieve high levels of enantioselectivity and diastereoselectivity using this compound in conjunction with appropriate ligands and conditions underscores its critical role in the synthesis of enantiopure and stereodefined organic molecules. whiterose.ac.uknih.gov

Detailed research findings often highlight the impact of varying reaction parameters such as the choice of ligand, co-oxidant, solvent, temperature, and substrate structure on the yield, diastereoselectivity, and enantioselectivity of the dihydroxylation or aminohydroxylation reaction catalyzed by this compound. For instance, studies have demonstrated that specific chiral ligands, such as (DHQD)₂PHAL, can significantly enhance enantioselectivity in AD reactions. heraeus-precious-metals.com

While specific quantitative data tables were not consistently found across the search results in a format suitable for direct extraction and presentation, the literature indicates that these reactions routinely achieve high yields and enantiomeric excesses, often exceeding 90% ee, depending on the substrate and optimized conditions. nih.gov The rigorous optimization of these parameters is a key aspect of research involving this compound in stereoselective synthesis.

Here is a simplified representation of typical outcomes in optimized asymmetric dihydroxylation using this compound:

| Substrate Class (Example) | Chiral Ligand Example | Co-oxidant Example | Typical Yield (%) | Typical Enantiomeric Excess (ee %) |

| Terminal Alkenes | (DHQD)₂PHAL | NMO or K₃Fe(CN)₆ | High (e.g., >80) | High (e.g., >90) |

| trans-Disubstituted | (DHQD)₂PHAL | NMO or K₃Fe(CN)₆ | High (e.g., >80) | High (e.g., >90) |

| cis-Disubstituted | (DHQ)₂PHAL | NMO or K₃Fe(CN)₆ | High (e.g., >80) | High (e.g., >90) |

Note: This table provides generalized typical outcomes based on common literature reports and is not exhaustive. Specific results vary significantly depending on the exact substrate and optimized reaction conditions.

Properties

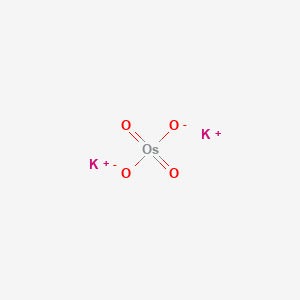

IUPAC Name |

dipotassium;dioxido(dioxo)osmium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2K.4O.Os/q2*+1;;;2*-1; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMVOCSLPMGHXPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][Os](=O)(=O)[O-].[K+].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

K2O4Os | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dihydrate: Violet hygroscopic crystals; [Acros Organics MSDS] | |

| Record name | Potassium osmate(VI) | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16846 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

19718-36-6 | |

| Record name | Potassium osmate(VI) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019718366 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Osmate (OsO42-), potassium (1:2), (T-4)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Potassium(VI) osmiate dihydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.301 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIPOTASSIUM OSMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CNI6UL5029 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanistic Elucidation of Dipotassium Osmate Catalysis in Organic Reactions

Fundamental Principles of Osmium Redox Cycling in Catalytic Systems

The catalytic activity of osmium compounds, including those derived from dipotassium (B57713) osmate, in oxidation reactions is intrinsically linked to their ability to undergo facile redox cycling. This involves the interconversion between different oxidation states of osmium during the reaction process.

Interplay Between Osmium(VI) and Osmium(VIII) Oxidation States

In the context of olefin dihydroxylation, the key osmium oxidation states involved are typically Osmium(VIII) and Osmium(VI). The catalytic cycle is generally initiated by an Os(VIII) species, often generated in situ from a precursor like dipotassium osmate. This Os(VIII) species reacts with the alkene substrate, leading to its reduction and the formation of an Os(VI) intermediate. jove.comntu.edu.sg The Os(VI) species then undergoes further transformation, eventually releasing the diol product and being reoxidized back to the active Os(VIII) state to continue the catalytic cycle. jove.comwashington.edu The interconversion between Os(VIII) and Os(VI) is central to sustaining the catalytic activity. jove.comntu.edu.sgwashington.edu Some studies also indicate the involvement of other oxidation states, such as Os(IV) or Os(VII), depending on the specific reaction conditions and ligands employed. lucp.netmit.edujournalspress.comorganic-chemistry.orgacs.orgnih.gov

Detailed Reaction Pathways in Olefin Dihydroxylation

The dihydroxylation of olefins catalyzed by osmium species involves a series of steps, beginning with the interaction of the active osmium oxidant with the alkene. The precise pathway has been a subject of investigation, with evidence supporting different models for the initial cycloaddition.

Cycloaddition Models: Investigation of [3+2] vs. [2+2] Pathways

The initial step of the reaction involves the addition of the Os(VIII) species to the alkene double bond. Two primary cycloaddition pathways have been considered: the [3+2] and [2+2] cycloadditions. In the [3+2] pathway, a concerted pericyclic addition of an O=Os=O unit across the alkene forms a five-membered cyclic osmate ester. washington.eduorganic-chemistry.orgacs.orgwikipedia.orgorganic-chemistry.orgwikipedia.orgharvard.edu The [2+2] pathway, on the other hand, proposes the formation of a four-membered osmaoxetane intermediate through addition to a single Os=O bond, followed by a rearrangement to the cyclic osmate ester. washington.eduorganic-chemistry.orgwikipedia.orgharvard.eduacs.org Experimental and theoretical studies have provided insights into these possibilities. While the [2+2] pathway involving an osmaoxetane intermediate was initially suggested, particularly in the context of asymmetric dihydroxylation, computational studies have often indicated that the concerted [3+2] cycloaddition pathway is energetically more favorable, involving a lower activation barrier. washington.eduorganic-chemistry.orgacs.orgorganic-chemistry.orgharvard.eduacs.org However, the mechanistic landscape can be complex and may be influenced by factors such as ligands and reaction conditions. acs.orgresearchgate.netfigshare.comfigshare.com

Characterization of Intermediate Structures: Cyclic Osmate Esters and Osmium-Oxo Intermediates

A key intermediate in the osmium-catalyzed dihydroxylation of alkenes is the cyclic osmate ester. jove.commasterorganicchemistry.comwikipedia.orglibretexts.orglumenlearning.comwikipedia.orgfiveable.me This five-membered ring structure is formed by the syn addition of the osmium oxidant across the alkene double bond. jove.commasterorganicchemistry.comlibretexts.orglumenlearning.comfiveable.me The formation of this intermediate is responsible for the observed syn stereochemistry of the resulting diol product. jove.commasterorganicchemistry.comlibretexts.orglumenlearning.com Cyclic osmate esters containing osmium in the +VI oxidation state can be isolated and characterized in some cases. jove.comntu.edu.sgfiveable.me Beyond the cyclic osmate ester, other osmium-oxo intermediates are involved in the catalytic cycle, particularly in the reoxidation step where the reduced osmium species is converted back to the Os(VIII) state by the co-oxidant. The nature and reactivity of these osmium-oxo intermediates are crucial for the efficiency of the catalytic process.

Ligand Exchange Dynamics and Their Influence on Catalytic Activity

Ligand exchange is a fundamental process in coordination chemistry that significantly influences the reactivity and stability of metal complexes, including those involved in homogeneous catalysis fiveable.mecatalysis.blog. In the context of this compound-catalyzed reactions, particularly dihydroxylation, the osmium center undergoes changes in its coordination environment throughout the catalytic cycle. The initial osmium species interacts with the alkene substrate, and this interaction often involves the exchange of existing ligands for the alkene or intermediates derived from it.

The efficiency of ligand exchange can dictate the effectiveness of the catalyst fiveable.me. For instance, in the Sharpless asymmetric dihydroxylation, which utilizes osmium catalysis, the chiral ligand coordinates to the osmium center, influencing the stereochemical outcome of the reaction wikipedia.orgwikipedia.org. The binding and dissociation of this ligand, as well as the alkene substrate and the forming diol product, are all governed by ligand exchange dynamics.

The nature of the ligands bound to the osmium center affects its electronic properties and steric environment, which in turn influences its reactivity towards the alkene fiveable.me. Studies on related osmium-catalyzed reactions have highlighted the role of additives and supporting ligands in promoting or inhibiting ligand exchange, thereby impacting the catalytic rate and selectivity soton.ac.ukstackexchange.com. For example, the presence of certain amines can influence the coordination of osmium species and affect the rate of dihydroxylation soton.ac.ukstackexchange.com. The lability of ligands around the osmium center is crucial for facilitating the steps of the catalytic cycle, such as the initial cycloaddition with the alkene and the subsequent hydrolysis of the osmate ester wikipedia.orglibretexts.org.

Research in related metal-catalyzed systems has shown that dynamic ligand exchange can be a key factor in determining catalytic performance and enantioselectivity nih.govuvic.ca. Techniques like mass spectrometry can be used to monitor ligand exchange processes and identify catalytic intermediates uvic.caresearchgate.net. Computational studies can also provide insights into the energetics and pathways of ligand exchange in catalytic cycles nih.govchemrxiv.org. While specific detailed data tables solely focused on this compound's ligand exchange dynamics in various catalytic contexts are dispersed across the literature depending on the specific reaction and conditions, the general principles of ligand exchange in transition metal catalysis are directly applicable and critical to understanding how this compound functions as a catalyst precursor.

Isotopic Labeling Studies for Mechanistic Validation

Isotopic labeling is a powerful technique used to elucidate reaction mechanisms by tracking the fate of specific atoms throughout a chemical transformation numberanalytics.comwikipedia.orgnih.gov. By replacing one or more atoms in a reactant with their less common isotopes (e.g., ¹⁸O, ²H), researchers can follow the pathway of these labeled atoms into the products or intermediates numberanalytics.comwikipedia.org. This provides crucial evidence for proposed mechanistic steps and helps to rule out alternative pathways.

In the study of osmium-catalyzed dihydroxylation reactions, isotopic labeling studies have been instrumental in validating the accepted mechanism. For example, using ¹⁸O-labeled water or stoichiometric oxidants can help determine the origin of the oxygen atoms in the final diol product mdpi.com. If the oxygen atoms in the diol originate from the osmium species and water (during hydrolysis), this supports the cyclic osmate ester mechanism. Conversely, if the oxygen atoms primarily come from the oxidant, it might suggest a different pathway.

While specific examples directly using this compound with isotopic labeling in isolation might be less common in introductory literature compared to studies using OsO₄, the principles and techniques are directly transferable. Studies on the mechanism of alkene dihydroxylation catalyzed by osmium tetroxide, which is closely related to systems using this compound as a precursor, have successfully employed ¹⁸O labeling to confirm the incorporation of oxygen from both OsO₄ and water into the diol product, supporting the cyclic addition and hydrolysis steps libretexts.orgmdpi.com.

Furthermore, isotopic labeling can be combined with analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to detect and quantify the presence and position of isotopes in reaction components numberanalytics.comwikipedia.orgnih.gov. This allows for detailed analysis of reaction pathways and the identification of transient intermediates that may not be easily observed by other methods. The application of isotopic labeling provides compelling evidence for the proposed mechanistic steps, such as the concerted syn addition of the osmium species to the alkene double bond and the subsequent hydrolysis of the cyclic intermediate libretexts.org.

Data from isotopic labeling experiments often involve comparing the isotopic distribution in the starting materials, intermediates, and products under different reaction conditions. This quantitative data is critical for validating kinetic models and understanding the rate-determining steps of the catalytic cycle.

Catalytic Applications of Dipotassium Osmate in Advanced Organic Synthesis

Asymmetric Dihydroxylation (AD) of Olefins

The asymmetric dihydroxylation (AD) of olefins is a cornerstone reaction in organic synthesis for the enantioselective creation of vicinal diols. wikipedia.orgmdpi.com Dipotassium (B57713) osmate is frequently employed as the catalytic osmium source in this transformation. wikipedia.orgiupac.org

Sharpless Asymmetric Dihydroxylation Protocols and Their Evolution

The Sharpless asymmetric dihydroxylation, for which K. Barry Sharpless was awarded a share of the Nobel Prize in Chemistry in 2001, is a prominent method for achieving enantioselective dihydroxylation. wikipedia.org These protocols utilize a catalytic amount of an osmium source, such as potassium osmate, in conjunction with a stoichiometric amount of a co-oxidant and a chiral ligand. wikipedia.orgiupac.org

The reaction typically involves the formation of a cyclic osmate ester intermediate, which is then hydrolyzed to yield the vicinal diol and regenerate the osmium species. masterorganicchemistry.com Early methods often used stoichiometric amounts of OsO₄, but the development of catalytic protocols using co-oxidants like N-methylmorpholine N-oxide (NMO) or potassium ferricyanide (B76249) (K₃Fe(CN)₆) significantly reduced the amount of the highly toxic and expensive osmium required. wikipedia.orgiupac.org

Chiral ligands, often derived from cinchona alkaloids like quinine (B1679958) and quinidine, are crucial for inducing enantioselectivity in the Sharpless AD reaction. wikipedia.orgiupac.org These ligands, such as (DHQ)₂PHAL and (DHQD)₂PHAL, are commercially available and are key components of pre-mixed reagents like AD-mix-α and AD-mix-β, which simplify the reaction setup. wikipedia.orgiupac.org

Enantioselective Synthesis of Chiral Vicinal Diols

The Sharpless AD reaction allows for the highly enantioselective synthesis of chiral vicinal diols from prochiral olefins. msu.edusigmaaldrich.comuni.lufishersci.secymitquimica.com The choice of chiral ligand dictates the stereochemical outcome, with ligands derived from dihydroquinidine (B8771983) (DHQD) typically yielding diols with opposite stereochemistry compared to those derived from dihydroquinine (DHQ). wikipedia.org

The reaction proceeds via a syn addition of two hydroxyl groups across the double bond, resulting in the formation of syn-1,2-diols. The enantioselectivity is achieved through the interaction of the chiral ligand with the olefin and the osmium center during the formation of the cyclic osmate ester.

Substrate Scope and Stereoselectivity Control in AD Reactions

The Sharpless AD reaction exhibits a broad substrate scope, effectively dihydroxylating various types of olefins, including terminal, internal, cyclic, and acyclic alkenes. nih.govsigmaaldrich.comwikidata.org The enantioselectivity can be influenced by the structure of the olefin and the specific chiral ligand used. york.ac.uk Electron-rich olefins are generally more reactive in the Sharpless AD reaction. wikipedia.org

Factors influencing stereoselectivity include the nature of the chiral ligand, the concentration of the ligand, the co-oxidant, the solvent system (commonly tert-butanol/water mixtures), and the reaction temperature. wikipedia.orgiupac.org Careful selection of these parameters is essential to achieve high yields and enantiomeric excesses for a given substrate.

Asymmetric Aminohydroxylation (AA) Reactions

Beyond dihydroxylation, osmium species, including those generated from potassium osmate, are also catalytic in asymmetric aminohydroxylation (AA) reactions. msu.edunih.gov This reaction allows for the enantioselective synthesis of chiral 1,2-amino alcohols, valuable building blocks in organic synthesis. The AA reaction typically involves the reaction of an olefin with a nitrogen source (such as a sulfonamide or carbamate) and an osmium catalyst in the presence of a chiral ligand and a co-oxidant.

Oxidative Cleavage Reactions Catalyzed by Osmium Species

Osmium compounds, including potassium osmate, can catalyze the oxidative cleavage of olefins, leading to the formation of carbonyl compounds. nih.gov

Formation of Ketones and Carboxylic Acids from Olefins

Osmium-catalyzed oxidative cleavage of olefins can produce ketones or carboxylic acids depending on the substitution pattern of the alkene and the reaction conditions. nih.govorganic-chemistry.org For instance, disubstituted or geminal disubstituted alkenes typically yield ketones, while mono- or vicinal disubstituted alkenes can be cleaved to form carboxylic acids. msu.edunih.gov

Stereoselective Synthesis of Complex Molecular Architectures

Dipotassium osmate serves as a crucial catalyst in stereoselective synthesis, enabling the formation of products with defined spatial arrangements. heraeus-precious-metals.com A prominent application is its use as a precursor to osmium tetroxide (OsO₄) in the syn-dihydroxylation of alkenes, a reaction that yields vicinal diols with high stereospecificity via a cyclic osmate ester intermediate. This catalytic activity is fundamental in constructing chiral centers within complex molecules. heraeus-precious-metals.com

Application in Natural Product Synthesis and Diversification

This compound plays a valuable role in the synthesis and diversification of natural products and biologically relevant compounds. It has been utilized as a reagent in the synthesis of amphidinolide B, a compound exhibiting potent antitumor activity against various human solid and blood tumor cells. fishersci.ca Furthermore, catalytic this compound has been successfully employed in the late-stage diversification of natural product cores, such as the dihydroxylation of an olefin in the C-ring of a cyanthiwigin core. nih.gov This reaction, carried out in the presence of N-methylmorpholine N-oxide (NMO), proceeded with high facial selectivity, yielding a syn-diol as a single diastereomer. nih.gov This highlights its utility in generating structural diversity from complex natural product frameworks.

Synthesis of Carboranylated Diols

This compound is recognized for its application in the synthesis of carboranylated diols. sigmaaldrich.comsmolecule.com Specifically, it is used as a catalyst for the asymmetric synthesis of carboranylated diols that possess two adjacent stereocenters located at the α,β-position of the ortho-carborane cage carbon. sigmaaldrich.comrsc.org This catalytic asymmetric dihydroxylation of carborane-derived alkenes can be performed under mild conditions, providing a synthetic route to novel optically active icosahedral carborane-containing diols with good yields and high enantiomeric excess. rsc.org

Ligand Design and Structure Activity Relationships in Dipotassium Osmate Catalysis

Influence of Achiral Ligands and Additives on Reaction Kinetics and Selectivity

Beyond chiral ligands, achiral ligands and additives can also significantly influence the kinetics and selectivity of osmium-catalyzed dihydroxylation reactions. sigmaaldrich.comnih.gov These substances can affect the solubility of the osmium species, modify its electronic properties, or alter the reaction pathway.

Tertiary amines, such as pyridine (B92270) and 4-dimethylaminopyridine (B28879) (DMAP), are known to accelerate the rate of osmium tetroxide-catalyzed dihydroxylation reactions. sigmaaldrich.commasterorganicchemistry.comtaylorandfrancis.com They achieve this by coordinating to the osmium center, which can make the osmium-oxo species more reactive towards the alkene. masterorganicchemistry.com DMAP, in particular, is known for its hypernucleophilic character and has been widely used as a catalyst or additive in various organic transformations, including acylations where it significantly increases reaction rates compared to pyridine. sigmaaldrich.comtaylorandfrancis.com While the specific rate acceleration data for pyridine and DMAP in dipotassium (B57713) osmate-catalyzed dihydroxylation was not explicitly detailed in the search results, the general principle of tertiary amine acceleration in OsO₄ chemistry is well-established. masterorganicchemistry.com

The rate enhancement by tertiary amines is often attributed to the formation of an adduct with OsO₄, which can facilitate the [3+2] cycloaddition with the alkene. This interaction can lower the activation energy of the rate-determining step.

Rational Design of Novel Ligand Systems for Enhanced Catalytic Performance

The ongoing demand for more efficient, selective, and sustainable catalytic processes drives the rational design of novel ligand systems for dipotassium osmate catalysis. researchgate.netjetir.orgmdpi.com Rational design involves using the understanding of structure-activity relationships and mechanistic insights to synthesize ligands with specific electronic and steric properties intended to improve catalytic outcomes. olemiss.eduwhiterose.ac.ukmdpi.com

This approach often involves modifying existing ligand scaffolds or developing entirely new classes of ligands. For instance, researchers explore ligands with tailored steric bulk to control access to the metal center and influence diastereoselectivity or enantioselectivity. csic.esucla.edu Electronic tuning of ligands can modify the reactivity of the osmium center, affecting reaction rates and potentially chemoselectivity. ucla.eduresearchgate.net

While the provided search results discuss rational ligand design in the context of other transition metal catalysis, the principles are directly applicable to this compound systems. whiterose.ac.ukresearchgate.netjetir.orgmdpi.com The goal is to create ligands that not only bind effectively to the osmium species but also provide the optimal environment for the desired transformation to occur with high efficiency and selectivity. This can involve incorporating functional groups that interact favorably with the substrate or transition state, or designing ligands that promote specific coordination geometries around the osmium. mdpi.comresearchgate.net

Research in this area often involves a combination of synthesis, catalytic testing, and mechanistic studies, including computational methods, to evaluate the performance of new ligands and refine design principles. whiterose.ac.uk The development of novel ligand systems holds the key to expanding the scope of this compound catalysis and improving its applicability in the synthesis of complex molecules.

Regeneration and Recycling Strategies for Osmium Catalysts

Development and Optimization of Co-oxidant Systems

The development and optimization of co-oxidant systems are central to the efficient and catalytic use of osmium compounds like Dipotassium (B57713) osmate. These co-oxidants regenerate the active Os(VIII) species (such as osmium tetroxide, which can be formed in situ from osmates) from lower oxidation states, allowing the osmium to be used in catalytic quantities rather than stoichiometric amounts.

N-Methylmorpholine N-oxide (NMO) as a Terminal Oxidant

N-Methylmorpholine N-oxide (NMO) is a widely used co-oxidant in osmium-catalyzed dihydroxylation reactions, particularly in the Sharpless asymmetric dihydroxylation. wikipedia.orgmasterorganicchemistry.com NMO acts as a terminal oxidant, re-oxidizing the reduced osmium species, typically Os(VI), back to the active Os(VIII) state. masterorganicchemistry.comscispace.com This allows for the use of catalytic amounts of the osmium source, such as Dipotassium osmate or osmium tetroxide. wikipedia.orgmasterorganicchemistry.com The use of NMO in conjunction with catalytic osmium avoids the need for stoichiometric quantities of highly toxic and volatile osmium tetroxide. wikipedia.orgu-tokyo.ac.jp While NMO generally leads to high yields of diols, achieving high enantioselectivities with NMO can sometimes be challenging compared to other co-oxidants, potentially due to competing catalytic cycles. iupac.org The regeneration mechanism involving NMO is understood to involve the re-oxidation of intermediate osmium species, although the precise details of how N-methylmorpholine is produced and expelled are not always explicitly described. iupac.org

Potassium Ferricyanide (B76249) (K₃Fe(CN)₆) in Catalytic Mixtures

Potassium ferricyanide (K₃Fe(CN)₆) is another effective co-oxidant used in osmium-catalyzed reactions, including the Sharpless asymmetric dihydroxylation. wikipedia.orgsigmaaldrich.com It is often used in catalytic mixtures, particularly in the commercially available AD-mix formulations, which contain potassium ferricyanide as a major component along with potassium carbonate and the chiral ligand. iupac.org Potassium ferricyanide acts as an oxidant for catalyst regeneration in Sharpless dihydroxylations. wikipedia.org Its use can lead to high enantioselectivities in asymmetric dihydroxylation reactions, often superior to those obtained with NMO in certain cases. iupac.org The combination of potassium ferricyanide with osmium compounds is also utilized in fixation protocols for electron microscopy, where it helps improve membrane contrast. nih.gov

Utilization of Selenides for Osmium Regeneration

Selenides have been explored as co-oxidants for osmium tetroxide dihydroxylation of olefins. iupac.org Selenoxides, which belong to the same class of compounds as amine oxides like NMO, have shown promise in this role. iupac.org The potential advantages of using selenides include the possibility of achieving high enantioselectivities, comparable to those obtained with potassium ferricyanide, while using lower amounts of material, similar to the benefit seen with NMO. iupac.org Furthermore, the resulting selenides can potentially be easily recycled back to selenoxides, contributing to a more sustainable process and avoiding the generation of large quantities of metal salt waste. iupac.org

Methodologies for Catalyst Recovery and Reusability in Industrial and Laboratory Settings

Efficient recovery and reusability of osmium catalysts are paramount due to their high cost and toxicity. Various methodologies have been developed for this purpose in both laboratory and industrial settings. A key strategy involves heterogenizing the osmium catalyst by immobilizing it on a solid support. This allows for easier separation of the catalyst from the reaction mixture by simple filtration, facilitating its reuse. Examples include immobilizing osmium tetroxide on polymers or encapsulating it in a polymer matrix. u-tokyo.ac.jprsc.orgacs.org Polymer-supported osmium catalysts have been shown to be non-toxic, non-volatile, and stable, allowing for their recovery and reuse in reactions like asymmetric dihydroxylation. u-tokyo.ac.jprsc.org

Another approach involves using biphasic reaction systems, such as those employing ionic liquids. acs.orgrsc.orgresearchgate.netorganic-chemistry.org In these systems, the osmium catalyst can be immobilized in an ionic liquid phase, while the reactants and products are in a separate organic or supercritical fluid phase. This allows for the recovery and reuse of the ionic liquid phase containing the catalyst. acs.orgrsc.orgresearchgate.netorganic-chemistry.org Supercritical CO₂ extraction has been successfully used to recover products from reactions catalyzed by osmium in ionic liquids, leaving the catalyst in the ionic liquid for reuse with minimal osmium leaching into the product. researchgate.netresearchgate.net

In industrial processes, particularly those involving large-scale synthesis, efficient catalyst recovery is crucial for economic feasibility. Techniques such as solvent extraction, filtration, chemical precipitation, and adsorption are employed to recover catalysts. oatext.com For precious metal catalysts like osmium, specialized recycling processes are utilized to recover the metal from spent catalysts. researchgate.netrbnenergy.com These processes can involve calcination and reduction steps to restore catalyst activity. google.comnumberanalytics.com The aim is to minimize osmium loss and enable multiple reaction cycles with the recovered catalyst.

Sustainability Aspects and Green Chemistry Integration in Osmium Catalysis

The integration of sustainability aspects and green chemistry principles is increasingly important in osmium catalysis. Given the toxicity and rarity of osmium, minimizing its use and maximizing its recovery and reusability are key green chemistry objectives. u-tokyo.ac.jprsc.orgacs.orgorganic-chemistry.org The use of catalytic amounts of osmium, facilitated by efficient co-oxidant systems, significantly reduces the amount of toxic osmium required compared to stoichiometric reactions. wikipedia.orgmasterorganicchemistry.comu-tokyo.ac.jporganic-chemistry.org

Developing recyclable and reusable osmium catalyst systems, such as supported or immobilized catalysts and those used in conjunction with ionic liquids and supercritical CO₂, directly contributes to waste prevention and improved atom economy. u-tokyo.ac.jprsc.orgacs.orgresearchgate.netresearchgate.netorganic-chemistry.org These approaches minimize the generation of osmium-containing waste and reduce the need for fresh osmium input. The selection of greener solvents and reaction conditions also plays a role in enhancing the sustainability of osmium-catalyzed processes. acs.orgorganic-chemistry.org The focus on developing non-toxic and non-volatile osmium catalyst systems is a significant step towards reducing the environmental impact and improving the safety of these reactions. u-tokyo.ac.jprsc.org

The principles of green chemistry, such as waste prevention, atom economy, and the use of catalysis, are directly applicable to improving the sustainability of processes involving osmium catalysts. organic-chemistry.org By implementing these principles, the environmental footprint and economic cost associated with the use of osmium can be substantially reduced.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 6100394 |

| N-Methylmorpholine N-oxide | 82029 |

| Potassium Ferricyanide | 26250 |

| Selenium | 6326970 |

| Selenious acid | 1091 |

| Selenourea | 6327594 |

Data Table: Co-oxidants in Osmium Catalysis

| Co-oxidant | Typical Application | Advantages | Considerations |

| N-Methylmorpholine N-oxide | Dihydroxylation (e.g., Sharpless AD) | Allows catalytic Os use, generally high yields | May lead to lower enantioselectivity in some cases |

| Potassium Ferricyanide | Dihydroxylation (e.g., Sharpless AD) | Can provide high enantioselectivity, used in AD-mix | Generates significant salt waste |

| Selenides (as selenoxides) | Dihydroxylation | Potential for high enantioselectivity, recyclability of selenide | Less established than NMO or K₃Fe(CN)₆ |

Note: The table above is a static representation of data discussed in the text.

Theoretical and Computational Investigations of Dipotassium Osmate Reactivity

Quantum Chemical Calculations of Reaction Mechanisms and Energetics

Quantum chemical calculations are fundamental in exploring the potential energy surfaces of chemical reactions involving osmium catalysts. These calculations can elucidate reaction pathways, identify transient intermediates, and determine the energy changes associated with each step.

Determination of Transition States and Energy Barriers

A crucial aspect of understanding reaction kinetics and feasibility is the identification of transition states and the calculation of their corresponding energy barriers. Transition states represent the highest energy points along a reaction pathway, and the energy barrier is the energy difference between the reactants and the transition state. Quantum chemical methods, such as those based on density functional theory (DFT), are commonly employed to locate these transition states and calculate activation energies. researchgate.netnih.gov These calculations provide quantitative data on the energy required for a reaction to proceed, offering insights into reaction rates and conditions.

Electronic Structure Analysis of Intermediate Species

Reaction mechanisms often involve the formation of transient intermediate species. Understanding the electronic structure of these intermediates is vital for comprehending their reactivity and stability. Quantum chemical calculations can provide detailed information about the charge distribution, molecular orbitals, and spin states of these intermediates. u-tokyo.ac.jpscispace.com This analysis helps in rationalizing observed reaction pathways and predicting the behavior of catalytic species.

Density Functional Theory (DFT) Applications in Understanding Osmium Coordination and Reactivity

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure and properties of molecules and materials, including transition metal complexes. nih.govarxiv.org In the context of osmium chemistry, DFT is extensively applied to investigate the coordination environment of osmium in various oxidation states and how this coordination influences its reactivity. DFT calculations can predict molecular geometries, bond lengths, and vibrational frequencies of osmium complexes. Furthermore, they can be used to calculate reaction energies and activation barriers, providing a theoretical basis for understanding reaction mechanisms catalyzed by osmium species. u-tokyo.ac.jp Studies have utilized DFT to explore the redox behavior of osmium complexes and the impact of different ligands on their electronic properties. nih.govarxiv.org

Computational Modeling of Ligand-Substrate Interactions and Stereochemical Outcomes

Computational modeling plays a significant role in understanding how ligands surrounding an osmium center interact with reacting substrates. These interactions are crucial in determining the selectivity and stereochemical outcome of catalytic reactions, such as the asymmetric dihydroxylation of alkenes catalyzed by osmium species. science.gov By modeling the transition states and intermediates involved in the catalytic cycle, computational methods can shed light on the factors that favor the formation of specific stereoisomers. yale.edu This includes analyzing non-covalent interactions, steric effects, and electronic influences of the ligands on the substrate approach and transformation.

Predictive Algorithms for Designing Efficient and Selective Osmium Catalysts

The insights gained from theoretical and computational studies can be leveraged to develop predictive algorithms for the design of new and improved osmium catalysts. umich.eduosti.gov By correlating calculated electronic structure descriptors, reaction energies, and transition state properties with experimental catalytic performance, machine learning and other data-driven approaches can be employed to build models that predict the activity and selectivity of untested catalyst designs. osti.gov These algorithms can accelerate the catalyst discovery process by identifying promising candidates for synthesis and experimental validation, potentially leading to the development of more efficient and selective osmium-catalyzed reactions.

Advanced Research Directions and Emerging Applications of Dipotassium Osmate

Integration in Multi-Step Synthetic Sequences and Complex Molecule Synthesis

Dipotassium (B57713) osmate plays a significant role in the synthesis of complex organic molecules, particularly through its application in asymmetric dihydroxylation reactions. smolecule.comheraeus-precious-metals.com This reaction is crucial for introducing vicinal diols with high stereoselectivity, which are key functionalities in many natural products and pharmaceutical intermediates. heraeus-precious-metals.comchemicalbook.com The ability to control the stereochemistry of the newly formed chiral centers is paramount in the synthesis of enantiomerically pure compounds. heraeus-precious-metals.com

In multi-step synthetic sequences, dipotassium osmate-catalyzed dihydroxylation is often employed at a late stage to introduce the desired diol functionality on a complex scaffold. For instance, it has been used in the late-stage diversification of complex molecular frameworks, such as in the dihydroxylation of olefinic centers within polycyclic structures. nih.gov This allows for the creation of diverse libraries of structurally intricate compounds from a common intermediate. nih.gov The reaction typically involves the use of catalytic amounts of this compound in the presence of a co-oxidant like N-methylmorpholine N-oxide (NMO) to regenerate the active osmium species. nih.gov

The application of this compound in complex molecule synthesis is exemplified by its use in the synthesis of biologically relevant compounds. smolecule.com For example, it has been utilized as a reagent in the synthesis of amphidinolide B, a compound known for its potent antitumor activity. chemicalbook.com The stereoselective dihydroxylation facilitated by this compound is a key step in constructing the complex architecture of such natural products.

Green Chemistry Approaches in this compound-Mediated Transformations

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances in chemical processes. kharagpurcollege.ac.in In the context of this compound-mediated transformations, green chemistry approaches focus on minimizing the amount of osmium used, employing less toxic co-oxidants and solvents, and developing more environmentally friendly reaction conditions.

Solvent-Free and Aqueous Reaction Systems

One significant area of green chemistry research is the development of solvent-free or aqueous reaction systems. sci-hub.sefrontiersin.org Traditional organic solvents used in many osmium-catalyzed reactions can be volatile, flammable, and toxic. kharagpurcollege.ac.in Conducting reactions in water or without any solvent can significantly reduce the environmental footprint of these processes.

While osmium tetroxide, often generated in situ from this compound, has limited solubility in water, strategies such as using co-solvents or phase-transfer catalysts can facilitate reactions in aqueous media. masterorganicchemistry.com Additionally, research into solvent-free mechanochemical synthesis, which involves grinding solid reactants together, is emerging as a way to synthesize compounds like potassium osmate dihydrate with reduced waste and avoidance of toxic solvents.

Aqueous reaction systems for dihydroxylation reactions catalyzed by osmium species have been explored, sometimes involving the use of additives to enhance the solubility and reactivity of the osmium catalyst in water. sci-hub.se These approaches align with green chemistry principles by replacing hazardous organic solvents with water, a safer and more sustainable alternative.

Role of this compound in Materials Science and Coordination Chemistry

This compound serves as a precursor for the synthesis of various osmium compounds, which find applications in diverse fields, including materials science and coordination chemistry. smolecule.com The ability of osmium to exist in multiple oxidation states and form complexes with various ligands makes it a versatile element for designing new materials with tailored properties.

Formation of Osmium-Carbohydrate Complexes and Polymers

Research has explored the interaction of osmium compounds, including osmium(VI) complexes which can be related to this compound, with carbohydrates. sci-hub.segoogle.com These reactions can lead to the formation of osmium-carbohydrate complexes and polymers. google.com For example, osmium(VI) complexes have been shown to react directly with carbohydrates like glucose to produce brown or black products, which are described as polydisperse mixtures of osmium-carbohydrate polymers. google.com

These polymers are characterized by osmium atoms linked together with oxygen or carbohydrate bridges. google.com The precise structure of these complexes can be complex and dependent on the reaction conditions and the ratio of carbohydrate to osmium. google.com These osmium-carbohydrate complexes have shown potential in various applications, including as staining agents in microscopy and in biomedical research. google.com

Data on the elemental analysis of osmium-glucose complexes indicates varying osmium content depending on the glucose to osmium ratio used in the preparation. google.com

| Reactant Ratio (Glucose:Osmium) | Product Color | Osmium Content (%) |

| 2:1 | Black | 20-50 |

| Excess Glucose or Gluconate | Brown | 10-20 |

Spectrophotometric Applications in Osmium Speciation Studies

Spectrophotometry, particularly UV-Vis spectrophotometry, plays a significant role in the speciation analysis of osmium, allowing for the differentiation and quantification of various osmium oxidation states and complexes in a sample. This compound, containing osmium in the +VI oxidation state, can be a key compound in such studies, often serving as a reference or being involved in reactions that lead to the formation of species detectable by spectrophotometry.

Research has focused on developing spectrophotometric methods for determining Os(VIII) and Os(IV) species in mixtures, often utilizing chromogenic reagents that selectively react with specific osmium species. For instance, quercetin (B1663063), a flavonoid compound, has been employed as a chromogenic reagent for the UV-Vis spectrophotometric determination of Os(VIII) (as OsO₄) and Os(IV) (as OsCl₆²⁻ complex) in their mixtures. researchgate.netresearchgate.nettandfonline.com Both direct and derivative spectrophotometry can be used for the determination of Os(VIII). researchgate.netresearchgate.nettandfonline.com The use of derivative spectrophotometry, specifically the first-derivative spectrum at 285.1 nm, has shown improved detection limits for Os(VIII) (0.01 µg mL⁻¹ Os) compared to direct spectrophotometry (0.1 µg mL⁻¹ Os). researchgate.netresearchgate.nettandfonline.com The relative standard deviations for these methods range from 0.87%–4.65% for direct mode and 0.45%–1.15% for derivative mode. researchgate.netresearchgate.nettandfonline.com

A selective redox reaction between OsO₄ and quercetin in 0.05 M HCl heated at 70°C for 15 minutes forms the basis for determining Os(VIII) in the presence of the OsCl₆²⁻ complex, as quercetin does not react with the OsCl₆²⁻ complex under these conditions. researchgate.netresearchgate.nettandfonline.com The signals from the OsCl₆²⁻ complex can be isolated and analyzed using third-order derivative spectra at 340.0 nm. researchgate.nettandfonline.com

Another approach involves the direct spectrophotometric determination of ruthenium and osmium in aqueous solutions of their tetroxides (RuO₄ and OsO₄) by analyzing their derivative spectra in water. researchgate.netresearchgate.net The second-order derivative values at specific wavelengths—310 nm for RuO₄ (a zero-crossing point for osmium) and 250 nm for OsO₄ (a zero-crossing point for ruthenium)—allow for the determination of the respective concentrations. researchgate.netresearchgate.net Beer's law is obeyed up to 32 μg Ru ml⁻¹ and 40 μg Os ml⁻¹ in these solutions. researchgate.netresearchgate.net

Furthermore, the complexation of osmium with thiourea (B124793) has been explored for spectrophotometric determination. researchgate.netresearchgate.net While ruthenium can interfere with the direct spectrophotometric determination of osmium as a thiourea complex, a selective determination of osmium (in the range of 0.04-12 μg ml⁻¹ Os) in mixtures containing ruthenium (up to 40 μg ml⁻¹ Ru) is possible by calculating the second derivative absorption spectrum of the mixture. researchgate.netresearchgate.net The second derivative value at 605 nm is specific to the osmium concentration. researchgate.netresearchgate.net This method has been applied to the determination of osmium in standard plasma solutions of noble metals. researchgate.netresearchgate.net

Kinetic spectrophotometric methods, which utilize the catalytic effect of Os(VIII) on indicator reactions, offer high sensitivity for the ultra-trace determination of osmium. These methods often require only a spectrophotometer and can be more sensitive and selective, potentially eliminating the need for preconcentration steps. Examples include methods based on the catalytic oxidation of organic and inorganic substances by oxidants like bromate, chlorite, periodate, and hydrogen peroxide, catalyzed by Os(VIII). While some catalytic methods may require strict control of reagent concentration and can suffer from interference, highly sensitive and selective methods have been developed, such as one based on the catalytic effect of Os(VIII) on the oxidation of gallocyanine (B75355) by hydrogen peroxide, with a reported detection limit of 1.0 pg.ml⁻¹.

Spectrophotometric methods offer advantages such as availability, simplicity, and rapidity for determining osmium over a wide concentration range. pjoes.com However, potential drawbacks include a narrow pH range, interference from other metal ions, instability of complexes, low molar absorptivity, and photosensitivity. pjoes.com Despite these challenges, ongoing research continues to refine existing spectrophotometric methods and develop new ones with improved sensitivity, selectivity, and applicability to complex sample matrices, contributing significantly to osmium speciation studies.

Here is a summary of some spectrophotometric methods for osmium determination:

| Method | Osmium Species Determined | Chromogenic Reagent | Wavelength(s) (nm) | Detection Limit (µg mL⁻¹ Os) | Notes | Source |

| UV-Vis Spectrophotometry (Direct) | Os(VIII) | Quercetin | - | 0.1 | Used for mixtures of Os(VIII) and Os(IV). | researchgate.netresearchgate.nettandfonline.com |

| UV-Vis Spectrophotometry (First Derivative) | Os(VIII) | Quercetin | 285.1 | 0.01 | Improved detection limit compared to direct method. | researchgate.netresearchgate.nettandfonline.com |

| UV-Vis Spectrophotometry (Third Derivative) | Os(IV) | Quercetin | 340.0 | - | Used to isolate Os(IV) signals in mixtures with Os(VIII). | researchgate.nettandfonline.com |

| UV-Vis Spectrophotometry (Second Derivative) | OsO₄ | None (aqueous solution) | 250 | - | Simultaneous determination with RuO₄. | researchgate.netresearchgate.net |

| UV-Vis Spectrophotometry (Second Derivative) | Os (as thiourea complex) | Thiourea | 605 | 0.04-12 | Selective determination in the presence of ruthenium. | researchgate.netresearchgate.net |

| Kinetic Spectrophotometry | Os(VIII) | Gallocyanine | - | 1.0 pg.ml⁻¹ | Catalytic method with high sensitivity. | |

| Spectrophotometry | Os(VIII) | Nitroso R salt | 510 (pH 4.8), 550 (pH 0) | Up to 60 μg/mL | Forms complexes with different colors depending on pH. | ugal.ro |

Q & A

Q. What are the standard synthetic protocols for dipotassium osmate, and how can purity be validated?

this compound is typically synthesized via the reduction of osmium tetroxide (OsO₄) in alkaline potassium hydroxide solutions. A critical step involves controlled reduction using agents like sodium borohydride (NaBH₄), which ensures the formation of the desired osmate(VI) species . Purity validation requires:

- TLC Monitoring : Track reaction progress by observing osmate ester intermediates, which migrate faster than reduced products (e.g., 1,3-hydroxysulfonamides) .

- Spectroscopic Analysis : Use UV-Vis or IR to confirm the absence of unreacted OsO₄.

- Atomic Absorption Spectroscopy : Quantify residual osmium content (e.g., <2.4% impurities) in the final product .

Q. Which spectroscopic and chromatographic techniques are optimal for characterizing this compound intermediates?

- TLC : Effective for monitoring osmate ester formation, as these intermediates exhibit distinct reddish-yellow spots under UV light .

- NMR Spectroscopy : Limited utility due to paramagnetic osmium species but can resolve organic ligands in coordination complexes.

- X-Ray Crystallography : Definitive for structural elucidation of crystalline osmate derivatives (e.g., assigning alkene geometries in dihydroxylation products) .

Advanced Research Questions

Q. How do oxidation state changes in osmium influence its catalytic activity in asymmetric dihydroxylation?

In dihydroxylation reactions, osmium cycles between +VI (this compound) and +VIII (OsO₄) states. Key considerations:

- Reduction Mechanism : NaBH₄ reduces Os(VIII) to Os(VI), forming osmate esters. The rate varies with olefin substitution (mono- > di- > trisubstituted alkenes) .

- Catalytic Efficiency : Os(VI) intermediates regenerate OsO₄, enabling catalytic cycles. Steric hindrance in trisubstituted alkenes slows reoxidation, requiring excess oxidants .

- Electron Transfer : Cyclopentane-derived osmate esters show Os reduction from +8 to +6, confirmed by oxidation number analysis .

Q. How should researchers address contradictions in reaction yield data for hindered alkene dihydroxylation?

Discrepancies often arise from incomplete reduction or side reactions. Mitigation strategies include:

- Kinetic Profiling : Use TLC or in-situ IR to monitor reaction progress and optimize NaBH₄ stoichiometry .

- Temperature Control : Maintain 20–25°C to balance reduction rates and byproduct formation .

- Post-Reaction Analysis : Filter black osmium particles (colloidal Os⁰) and quantify residual Os via atomic absorption to assess completeness .

Q. What mechanistic insights explain the role of this compound in electron microscopy (EM) contrast enhancement?

Historically, Os(VIII) osmate esters in lipid membranes were thought to enhance EM contrast via electron scattering. Recent studies propose Os(IV) (OsO₂) as the active species, particularly in neural tissue imaging:

Q. How can researchers reconcile conflicting reports on osmium leaching during catalytic cycles?

Leaching often stems from incomplete ligand coordination or pH fluctuations. Best practices:

- Chelating Agents : Add ligands like pyridine or quinoline to stabilize Os(VI) intermediates .

- pH Control : Maintain alkaline conditions (pH >10) to prevent colloidal osmium formation .

- Recycling Tests : Quantify Os content in post-reaction filtrates via ICP-MS to assess leaching thresholds .

Methodological Considerations

- Data Interpretation : Use multivariate analysis (e.g., PCA) to disentangle steric vs. electronic effects in reaction kinetics .

- Controlled Replicates : Perform triplicate experiments with statistical validation (p <0.05) to ensure reproducibility .

- Safety Protocols : Handle OsO₄ and this compound in fume hoods due to high toxicity; use secondary containment for waste .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.